molecular formula C25H23ClN4OS B4580134 N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4580134
M. Wt: 463.0 g/mol
InChI Key: JZGXVUZQTDOZJW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H23ClN4OS and its molecular weight is 463.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.1281102 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis Applications

Radiosynthesis of chloroacetanilide herbicides, such as acetochlor, and dichloroacetamide safeners, like R-29148, highlights the potential use of similar compounds in studying metabolism and modes of action in agricultural settings. These substances are synthesized at high specific activity for detailed metabolic studies, indicating a similar approach could be taken with N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide for tracing and understanding its behavior in biological systems (Latli & Casida, 1995).

Pesticide Potential

The characterization of N-derivatives of certain chloro- and methyl-substituted compounds through X-ray powder diffraction suggests applications in pesticide development. These compounds have been explored for their potential as pesticides, which implies that the triazol-thioacetamide moiety could be investigated for pesticidal properties (Olszewska et al., 2011).

Anticancer Agents

The synthesis and biological evaluation of thiazole derivatives, including compounds with similar functional groups to the query compound, have shown anticancer activity. This suggests a potential research avenue for the query compound in the development of new anticancer agents (Evren et al., 2019).

Material Science and Chemical Synthesis

Silylation of compounds related to N-(2-hydroxyphenyl)acetamide and the formation of heterocycles indicate the utility of these compounds in material science and novel chemical synthesis methodologies. This utility points towards the potential application of the complex triazol-thioacetamide compound in creating new materials or as intermediates in synthetic chemistry (Lazareva et al., 2017).

Enzyme Inhibition for Therapeutic Applications

The synthesis of novel triazole derivatives containing thioamide groups and their evaluation for cholinesterase inhibition suggests potential applications in therapeutic areas, particularly in treating diseases related to the malfunctioning of cholinesterase enzymes, such as Alzheimer's (Riaz et al., 2020).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4OS/c1-16-10-12-21(13-18(16)3)30-24(19-7-5-4-6-8-19)28-29-25(30)32-15-23(31)27-22-14-20(26)11-9-17(22)2/h4-14H,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXVUZQTDOZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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